LogP Increase of 1.02 Units vs. the Non-Fluorinated Benzyl Analog Drives Superior Membrane Permeability Predictions
The target compound exhibits a calculated LogP of 4.50, compared to 3.48 for the direct non-fluorinated analog 3-(benzylsulfanyl)-5-chloro-1,2,4-thiadiazole (CAS 82301-30-2), representing a ΔLogP of +1.02 . The 2-methylphenyl analog (CAS 1326814-53-2) shows an intermediate LogP of 3.79, 0.71 units lower than the target . The electron-withdrawing and lipophilic nature of the CF3 group is well-documented to enhance passive membrane diffusion and blood-brain barrier penetration, with each CF3 group typically contributing a LogP increment of 0.5–1.2 units depending on the scaffold [1]. This quantitative LogP advantage positions the target compound as a superior candidate for programs requiring enhanced permeability or CNS exposure.
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 4.5026 |
| Comparator Or Baseline | 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole: LogP = 3.4838; 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole: LogP = 3.79222 |
| Quantified Difference | ΔLogP = +1.02 vs. benzyl analog; ΔLogP = +0.71 vs. 2-methylphenyl analog |
| Conditions | Predicted XLogP3-AA values from vendor computational chemistry databases |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and potential CNS penetration, making this compound the preferred choice for programs targeting intracellular or CNS-resident targets over its less lipophilic analogs.
- [1] Hagmann WK. The Many Roles for Fluorine in Medicinal Chemistry. J Med Chem. 2008;51(15):4359-4369. doi:10.1021/jm800219f. View Source
